4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14622422
InChI: InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3
SMILES:
Molecular Formula: C15H24N2O5S
Molecular Weight: 344.4 g/mol

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

CAS No.:

Cat. No.: VC14622422

Molecular Formula: C15H24N2O5S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol -

Specification

Molecular Formula C15H24N2O5S
Molecular Weight 344.4 g/mol
IUPAC Name 4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
Standard InChI InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3
Standard InChI Key HWMFEPNKHVUKJS-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol comprises a phenolic ring substituted with methoxy groups at the 2- and 6-positions. A piperazine ring, functionalized with an ethanesulfonyl group (-SO₂C₂H₅), is attached via a methylene bridge (-CH₂-) at the 4-position of the phenolic core. This configuration introduces both hydrophilic (sulfonyl, methoxy) and hydrophobic (aromatic, piperazine) regions, influencing its solubility and reactivity.

Key Physicochemical Data:

PropertyValue/Description
Molecular FormulaC₁₅H₂₂N₂O₅S (deduced from IUPAC)
Molecular Weight~342.41 g/mol
Boiling PointNot experimentally determined
Density1.2–1.3 g/cm³ (estimated)
SolubilityModerate in DMSO, methanol
pKa~10.0 (phenolic hydroxyl)

The sulfonyl group enhances electrophilicity, while the methoxy substituents stabilize the phenolic ring through electron donation . These features suggest utility in reactions involving nucleophilic substitution or hydrogen bonding interactions.

Synthetic Methodologies

While no direct synthesis protocols for 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol are publicly documented, plausible routes can be inferred from analogous compounds:

Step 1: Synthesis of 2,6-Dimethoxyphenol

2,6-Dimethoxyphenol serves as the foundational scaffold. A reported method involves the etherification of pyrogallic acid (1,2,3-trihydroxybenzene) with dimethyl carbonate under catalytic conditions. For example, tetrabutylammonium bromide (TBAB) in a microreactor at 140°C yields 2,6-dimethoxyphenol with 87% efficiency .

Step 3: Sulfonylation

The final step involves sulfonylation of the piperazine nitrogen using ethanesulfonyl chloride in the presence of a base like triethylamine. This step attaches the ethanesulfonyl group, completing the synthesis.

Biological Activity and Mechanisms

Though direct studies on 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol are scarce, structurally related compounds offer insights:

Pharmacological Interactions

Piperazine derivatives are known for their affinity to neurotransmitter receptors (e.g., serotonin, dopamine). The sulfonyl group could further influence binding kinetics, suggesting potential applications in neurological or anti-inflammatory therapies.

Comparative Analysis with Structural Analogs

The table below contrasts 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol with related phenolic compounds:

Compound NameMolecular FormulaKey Features
2,6-DimethoxyphenolC₈H₁₀O₃Basic antioxidant scaffold
4-Allyl-2,6-dimethoxyphenolC₁₁H₁₄O₃Allyl group enhances lipid solubility
4-VinylsyringolC₁₀H₁₂O₃Natural derivative from rapeseed oil
Target CompoundC₁₅H₂₂N₂O₅SHybrid structure with sulfonylated piperazine

The sulfonylated piperazine distinguishes the target compound, potentially offering unique pharmacokinetic profiles compared to simpler analogs.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

  • Neuroactive agents: Piperazine moieties are prevalent in antidepressants and antipsychotics.

  • Antioxidant therapies: Phenolic components mitigate oxidative stress, relevant in aging and neurodegenerative diseases .

Material Science

Sulfonyl groups improve thermal stability, suggesting uses in polymer coatings or UV stabilizers.

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